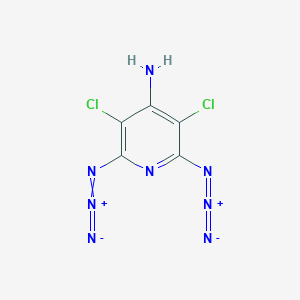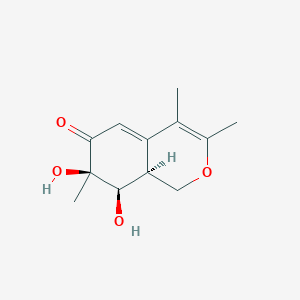![molecular formula C15H24O3 B1248575 (2E)-2-[(2R)-4-hydroxy-2-(2-hydroxy-4,4-dimethylcyclopentyl)-2-methylcyclobutylidene]propanal](/img/structure/B1248575.png)
(2E)-2-[(2R)-4-hydroxy-2-(2-hydroxy-4,4-dimethylcyclopentyl)-2-methylcyclobutylidene]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2R)-4-hydroxy-2-(2-hydroxy-4,4-dimethylcyclopentyl)-2-methylcyclobutylidene]propanal is a natural product found in Omphalotus nidiformis with data available.
Scientific Research Applications
Flavor Compounds in Foods
Branched aldehydes, including compounds similar to (2E)-2-[(2R)-4-hydroxy-2-(2-hydroxy-4,4-dimethylcyclopentyl)-2-methylcyclobutylidene]propanal, are critical in food science due to their role as flavor compounds in various food products. These compounds can be produced or degraded from amino acids, and their formation is influenced by metabolic conversions, microbial activity, and the composition of the food. Understanding their generation pathways is vital for controlling their levels in food products, thus enhancing the flavor quality (Smit et al., 2009).
Role in Aroma and Quality of Hazelnuts
The compound and its related structures contribute significantly to the aroma blueprint of high-quality hazelnuts (Corylus avellana L.), which is a critical aspect in the food and confectionery industry. Certain key odorants among similar compounds play a definitive role in providing a characteristic hedonic profile to hazelnuts, influencing factors like phenotype expression, post-harvest practices, and storage conditions. These findings are crucial for the confectionery industry to maintain and improve the quality of their products (Squara et al., 2022).
Photocarcinogenesis and Skin Health
Hydroxy acids (HAs), similar in structure to the compound , are extensively used in cosmetic and therapeutic formulations due to their beneficial effects on the skin. These compounds, through their applications, play a vital role in treating conditions like photoaging, acne, and psoriasis, among others. However, the precise biological mechanisms of action of these HAs still require further research to fully understand their efficacy and safety, especially concerning their prolonged use on sun-exposed skin (Kornhauser et al., 2010).
properties
Product Name |
(2E)-2-[(2R)-4-hydroxy-2-(2-hydroxy-4,4-dimethylcyclopentyl)-2-methylcyclobutylidene]propanal |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2E)-2-[(2R)-4-hydroxy-2-(2-hydroxy-4,4-dimethylcyclopentyl)-2-methylcyclobutylidene]propanal |
InChI |
InChI=1S/C15H24O3/c1-9(8-16)13-12(18)7-15(13,4)10-5-14(2,3)6-11(10)17/h8,10-12,17-18H,5-7H2,1-4H3/b13-9-/t10?,11?,12?,15-/m1/s1 |
InChI Key |
NAUZEYXSLBTBJP-JTBWSRHCSA-N |
Isomeric SMILES |
C/C(=C/1\C(C[C@]1(C)C2CC(CC2O)(C)C)O)/C=O |
SMILES |
CC(=C1C(CC1(C)C2CC(CC2O)(C)C)O)C=O |
Canonical SMILES |
CC(=C1C(CC1(C)C2CC(CC2O)(C)C)O)C=O |
synonyms |
illudosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



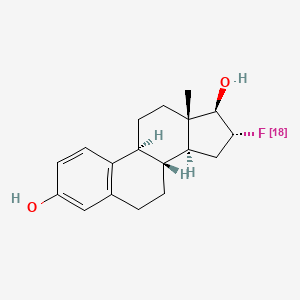

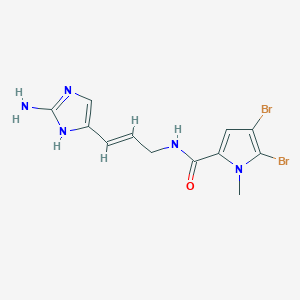


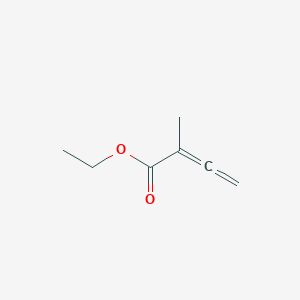
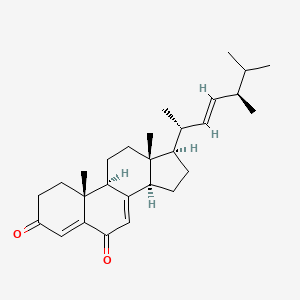
![[1,1'-Biphenyl]-3,5-dicarboxylic acid](/img/structure/B1248502.png)


